7,8-Difluoro-2-methylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Difluoro-2-methylquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .
Preparation Methods
The synthesis of 7,8-Difluoro-2-methylquinoline-3-carboxylic acid typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the nucleophilic displacement of fluorine atoms and cross-coupling reactions using organometallic compounds . Industrial production methods may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
7,8-Difluoro-2-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring into tetrahydroquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
7,8-Difluoro-2-methylquinoline-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7,8-Difluoro-2-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes and DNA . The fluorine atoms enhance the compound’s ability to penetrate cell membranes and bind to its targets more effectively . This binding disrupts essential biological processes, leading to the inhibition of bacterial growth or the induction of cell death in cancer cells .
Comparison with Similar Compounds
7,8-Difluoro-2-methylquinoline-3-carboxylic acid can be compared with other fluorinated quinolines, such as:
7-Fluoro-2-methylquinoline-3-carboxylic acid: Similar structure but with only one fluorine atom, leading to different biological activities.
6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid: Contains a hydroxyl group, which may alter its reactivity and applications.
4-Bromo-6-fluoroquinoline-3-carboxylic acid ethyl ester:
These comparisons highlight the unique properties of this compound, such as its enhanced biological activity and stability due to the presence of two fluorine atoms .
Properties
Molecular Formula |
C11H7F2NO2 |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
7,8-difluoro-2-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO2/c1-5-7(11(15)16)4-6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3,(H,15,16) |
InChI Key |
QDPNIZZLNFKKPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=CC(=C(C2=N1)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.